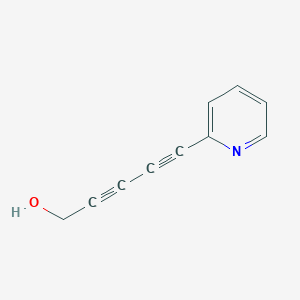
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is a diacetylene derivative that features a pyridine ring attached to a penta-2,4-diyn-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of a pyridine derivative with a diacetylene precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:
Materials Science: Used in the synthesis of polydiacetylenes, which are known for their unique optical and electronic properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Industrial Applications: May be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenyl(pyridin-4-yl)amino)penta-2,4-diyn-1-ol: Similar structure but with a phenyl group attached to the pyridine ring.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: Contains a pyrene moiety instead of a pyridine ring.
Uniqueness
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is unique due to the presence of both a pyridine ring and a diacetylene moiety
Propiedades
Número CAS |
184959-94-2 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
5-pyridin-2-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2 |
Clave InChI |
JWRLNABAOVOGQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















